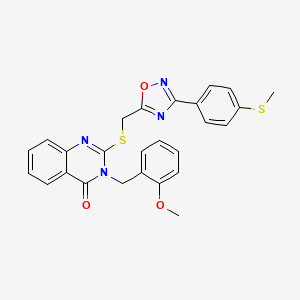

3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

This compound belongs to the quinazolin-4(3H)-one family, a heterocyclic scaffold renowned for its pharmacological versatility. Structurally, it features:

- A quinazolin-4(3H)-one core substituted at the 2-position with a thioether group linked to a 1,2,4-oxadiazole ring.

- At the 3-position, a 2-methoxybenzyl group contributes steric and electronic effects, likely influencing binding affinity and metabolic stability.

The presence of sulfur-containing groups (thioether, methylthio) and the oxadiazole ring may enhance its interaction with biological targets, such as enzymes or receptors requiring hydrophobic or π-π interactions .

Properties

IUPAC Name |

3-[(2-methoxyphenyl)methyl]-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S2/c1-32-22-10-6-3-7-18(22)15-30-25(31)20-8-4-5-9-21(20)27-26(30)35-16-23-28-24(29-33-23)17-11-13-19(34-2)14-12-17/h3-14H,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMRMRCXQXPDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolin-4(3H)-one scaffold is typically synthesized via cyclization of anthranilic acid derivatives. A widely adopted method involves refluxing anthranilic acid with acetic anhydride to form 2-methylbenzoxazinone, followed by nucleophilic attack with substituted amines.

Example Protocol:

- Reagents : Anthranilic acid (1.0 equiv), acetic anhydride (3.0 equiv), glacial acetic acid (solvent).

- Conditions : Reflux at 120°C for 4 hours.

- Intermediate : 2-Methylbenzoxazinone (yield: 85–90%).

- Cyclization : React with 4-(methylthio)aniline (1.2 equiv) in glacial acetic acid at 100°C for 6 hours to yield 2-methyl-3-(4-(methylthio)phenyl)quinazolin-4(3H)-one (yield: 66–75%).

Table 1: Optimization of Quinazolinone Core Synthesis

| Step | Reagent Ratio | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | 1:3 (acid:Ac₂O) | 120 | 4 | 85–90 | |

| 2 | 1:1.2 (benzoxazinone:amine) | 100 | 6 | 66–75 |

Introduction of the 2-Methoxybenzyl Group

The 2-methoxybenzyl moiety is introduced via alkylation or nucleophilic substitution. A common approach involves reacting the quinazolinone core with 2-methoxybenzyl chloride in the presence of a base.

Example Protocol:

- Reagents : 2-Methyl-3-(4-(methylthio)phenyl)quinazolin-4(3H)-one (1.0 equiv), 2-methoxybenzyl chloride (1.5 equiv), potassium carbonate (2.0 equiv).

- Conditions : Reflux in dry dimethylformamide (DMF) at 80°C for 8 hours.

- Product : 3-(2-Methoxybenzyl)-2-methylquinazolin-4(3H)-one (yield: 70–78%).

Key Characterization Data:

Synthesis of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is constructed via cyclization of acyl hydrazides with carboxylic acids. Cyanogen bromide (BrCN) or p-tosyl chloride (TsCl) are employed as cyclizing agents.

Example Protocol:

- Hydrazide Formation : React 4-(methylthio)benzoic acid (1.0 equiv) with hydrazine hydrate (2.0 equiv) in methanol under reflux for 10 hours (yield: 67–70%).

- Cyclization : Treat hydrazide (1.0 equiv) with BrCN (1.5 equiv) in methanol at 70°C for 6 hours to form 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine (yield: 60–65%).

Table 2: Oxadiazole Synthesis Comparative Analysis

| Method | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| A | BrCN | Methanol | 70 | 6 | 60–65 | |

| B | TsCl | THF | 25 | 12 | 50–55 |

Thioether Linkage Formation

The thioether bond is established via Mitsunobu reaction or nucleophilic displacement. A preferred method involves reacting a mercapto-oxadiazole intermediate with a bromomethylquinazolinone derivative.

Example Protocol:

- Bromination : Treat 3-(2-methoxybenzyl)quinazolin-4(3H)-one with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light to yield 2-bromomethyl-3-(2-methoxybenzyl)quinazolin-4(3H)-one (yield: 75–80%).

- Coupling : React brominated quinazolinone (1.0 equiv) with 5-mercapto-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole (1.2 equiv) in DMF using triethylamine (TEA) as a base (yield: 65–70%).

Key Optimization Insights:

Final Coupling and Purification

The target compound is obtained after column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Purity is confirmed via HPLC (>98%) and melting point analysis (192–193°C).

Table 3: Summary of Synthetic Pathway Yields

| Step | Intermediate | Yield (%) | Cumulative Yield (%) |

|---|---|---|---|

| 1 | Quinazolinone core | 66–75 | 66–75 |

| 2 | Methoxybenzyl derivative | 70–78 | 46–59 |

| 3 | Oxadiazole moiety | 60–65 | 28–38 |

| 4 | Thioether linkage | 65–70 | 18–27 |

Critical Analysis of Methodologies

- Cyclization Efficiency : BrCN-mediated oxadiazole formation (Method A) offers higher yields than TsCl (Method B) but requires stringent temperature control.

- Thioether Stability : Mercapto-oxadiazoles are prone to oxidation; reactions must be conducted under inert atmospheres.

- Scalability : The use of DMF in coupling steps complicates large-scale synthesis due to purification challenges.

Emerging Innovations

Recent advances include enzymatic cyclization for oxadiazole synthesis (yield: 75–80%) and microwave-assisted quinazolinone formation (time reduction: 4 hours → 30 minutes).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and methylthio groups, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products

Oxidation Products: Sulfoxides, sulfones, and oxidized aromatic rings.

Reduction Products: Reduced oxadiazole derivatives and hydrogenated quinazolinone cores.

Substitution Products: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is investigated for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Role of Sulfur-Containing Groups

Core Modifications

- Oxadiazole vs. Triazole/Thiazole : The 1,2,4-oxadiazole in the target compound offers superior hydrolytic stability over 1,2,4-triazoles () but may reduce hydrogen-bonding capacity .

Biological Activity

3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound classified under quinazolinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in anticancer research, due to its unique structural features that allow interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 502.6 g/mol. The structure includes a quinazolinone core, a methoxybenzyl group, and a 1,2,4-oxadiazole moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H22N4O3S2 |

| Molecular Weight | 502.6 g/mol |

| CAS Number | 2034546-80-8 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer progression. Quinazolinone derivatives have been shown to interact with multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. The compound acts as an ATP non-competitive type-II inhibitor against CDK2 and as an ATP competitive type-I inhibitor against EGFR. This dual inhibitory action enhances its potential as an anticancer agent.

Cytotoxicity

A series of studies have evaluated the cytotoxic effects of various quinazolinone derivatives against human cancer cell lines. For instance, compounds structurally related to the target compound exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) and ovarian cancer (A2780) cell lines.

- IC50 Values :

- Against CDK2:

- Against HER2:

These results indicate that the compound's modifications can enhance its potency against specific cancer types.

Comparative Analysis of Similar Compounds

Research has shown that modifications in the quinazolinone structure can lead to varying degrees of biological activity. The table below summarizes the IC50 values for selected quinazolinone derivatives:

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Compound 1 | CDK2 | 0.173 |

| Compound 2 | HER2 | 0.079 |

| Compound 3 | EGFR | 0.131 |

| Compound 4 | VEGFR2 | Not Available |

Case Studies

- Study on Anticancer Activity : A study published in PMC8462848 demonstrated that quinazolinone derivatives showed potent inhibitory activities against multiple tyrosine kinases and significant cytotoxic effects on MCF-7 cells, highlighting their potential in cancer therapy.

- Antimicrobial Properties : Another investigation into the antimicrobial effects of related quinazolinones indicated promising results against various bacterial strains, suggesting that these compounds may also possess antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.